molecular formula C16H20N2O B2628168 N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1427913-29-8

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2628168
M. Wt: 256.349
InChI Key: FRMRNJPEXSAANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Stereochemistry plays a significant role in improving the pharmacological profile of compounds, including those similar to the target compound. Research into enantiomerically pure compounds such as (R)-phenylpiracetam and its derivatives has demonstrated the importance of stereochemistry in enhancing biological properties. These studies highlight the direct relationship between the configuration of stereocenters and biological activity, justifying the selection of the most effective stereoisomer for therapeutic applications (G. Veinberg et al., 2015).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been extensively researched for their ability to degrade recalcitrant compounds, including pharmaceuticals, in the environment. The study of AOPs in treating acetaminophen highlights the generation of various by-products, biotoxicity assessments, and the elucidation of degradation pathways. This research contributes to understanding how similar compounds might be broken down in aquatic environments and the potential ecological impacts (Mohammad Qutob et al., 2022).

Spin Label Amino Acid TOAC

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in peptide studies offer insights into the chemical and physicochemical aspects of similar compounds. TOAC's incorporation into peptides for EPR spectroscopy and other techniques sheds light on peptide secondary structure, dynamics, and interactions with biological membranes. Such research underscores the potential of using spin labels in studying the conformational behavior of bioactive compounds (S. Schreier et al., 2012).

Maintaining Proteostasis with 4-Phenylbutyric Acid

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis reveal the compound's role as a chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, crucial for folding proteins and maintaining cellular homeostasis. Such studies provide a foundation for understanding how similar compounds might be used to modulate proteostasis and address protein misfolding-related diseases (P. Kolb et al., 2015).

properties

IUPAC Name

N-(4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-10-18-11-8-14(9-12-18)16(19)17-15-6-4-13(2)5-7-15/h1,4-7,14H,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMRNJPEXSAANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

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